Icariside E5

Overview

Description

Icariside E5 is a naturally occurring flavonoid compound derived from the traditional Chinese medicinal herb Epimedium. It is known for its diverse biological and pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icariside E5 typically involves the extraction of its precursor compounds from the Epimedium plant, followed by chemical modifications. One common method includes the hydrolysis of icariin, a major bioactive component of Epimedium, to produce this compound. This process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) enhances the efficiency and purity of the final product. These methods are optimized to meet the demands of pharmaceutical and nutraceutical industries.

Chemical Reactions Analysis

Types of Reactions: Icariside E5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The reduction process involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often leading to the formation of new derivatives with altered biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature and solvent conditions.

Substitution: Reagents like halogens and alkylating agents are employed under specific pH and temperature conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.

Scientific Research Applications

Chemistry: It serves as a valuable compound for studying flavonoid chemistry and developing new synthetic methodologies.

Biology: Icariside E5 is used in cell culture studies to investigate its effects on cell proliferation, apoptosis, and differentiation.

Medicine: The compound has shown promise in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders due to its anti-inflammatory and antioxidant properties.

Industry: this compound is utilized in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.

Mechanism of Action

The mechanism of action of Icariside E5 involves multiple molecular targets and pathways:

Molecular Targets: this compound interacts with various cellular proteins, including enzymes and receptors, to exert its biological effects.

Pathways Involved: The compound modulates key signaling pathways such as the PI3K/AKT/mTOR, ROS/GSK-3β/mitochondrial, and PKG/GSK-3β pathways. These pathways play crucial roles in regulating cell survival, apoptosis, and autophagy.

Comparison with Similar Compounds

Icariin: A precursor of Icariside E5, known for its similar pharmacological properties.

Icaritin: Another derivative of icariin with potent anticancer and anti-inflammatory effects.

Baohuoside I: A related flavonoid compound with comparable biological activities.

Uniqueness of this compound: this compound stands out due to its enhanced bioavailability and stability compared to its precursor compounds. Its unique chemical structure allows for better interaction with molecular targets, leading to more pronounced therapeutic effects.

Biological Activity

Icariside E5, a lignan glycoside isolated from Capsicum annuum, has garnered attention for its potential biological activities, particularly its antioxidant properties and effects on cellular processes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₂₆H₃₄O₁₁

- Molecular Weight : 522.54 g/mol

- CAS Number : 126176-79-2

This compound is characterized by its unique chemical structure, which contributes to its biological functions. The compound was first isolated in 1989 and has been studied for its various pharmacological effects.

Antioxidant Properties

This compound has demonstrated significant antioxidant properties. Research indicates that it protects Jurkat cells from apoptosis induced by oxidative stress due to serum withdrawal. Unlike capsaicin, it does not increase intracellular reactive oxygen species (ROS) levels nor affect mitochondrial permeability transition, suggesting a distinct mechanism of action that may be beneficial in oxidative stress-related conditions .

Proliferative Effects

In vitro studies show that this compound promotes the proliferation of human umbilical vein endothelial cells (HUVECs) without cytotoxicity. At concentrations ranging from 5 to 40 µM over 48 hours, it slightly enhances cell proliferation, indicating its potential role in vascular health and angiogenesis .

The biological activity of this compound appears to involve multiple pathways:

- Inhibition of Apoptosis : It prevents serum withdrawal-induced apoptosis in Jurkat cells, highlighting its role as a protective agent against cell death under stress conditions .

- Lack of Vanilloid Receptor Interaction : Unlike capsaicin, this compound does not signal through the vanilloid receptor type 1 (TRPV1), which is often implicated in pain and inflammatory responses .

Data Summary Table

Study on Apoptosis Prevention

A pivotal study conducted by Iorizzi et al. (2001) demonstrated that this compound significantly prevented serum withdrawal-induced apoptosis in Jurkat cells. This study provided foundational insights into the compound's potential as an antioxidant and anti-apoptotic agent, setting the stage for further exploration into its therapeutic applications .

Vascular Health Implications

Recent investigations have focused on the implications of this compound in vascular health. Its ability to promote endothelial cell proliferation suggests a potential role in enhancing angiogenesis and improving blood flow, which could be beneficial in cardiovascular diseases .

Properties

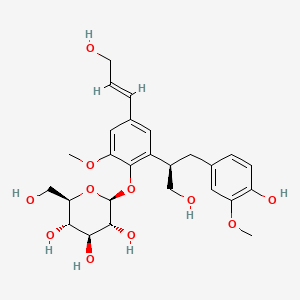

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O11/c1-34-19-10-15(5-6-18(19)30)8-16(12-28)17-9-14(4-3-7-27)11-20(35-2)25(17)37-26-24(33)23(32)22(31)21(13-29)36-26/h3-6,9-11,16,21-24,26-33H,7-8,12-13H2,1-2H3/b4-3+/t16-,21+,22+,23-,24+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFRBCKYXMEITK-RUBGFCLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)CO)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO)/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901102711 | |

| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126176-79-2 | |

| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126176-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icariside E5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.